molecular formula C13H15ClN2O2 B3002154 1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide CAS No. 1421450-54-5

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide

Cat. No.: B3002154
CAS No.: 1421450-54-5
M. Wt: 266.73
InChI Key: DAQUVWPLMMKHTL-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity

Scientific Research Applications

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used as a building block for the synthesis of polymers and materials with unique properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of “1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide” is not specified in the literature. The biological activity of azetidine derivatives can vary widely depending on the specific substitutions on the azetidine ring .

Future Directions

The future directions for research on “1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide” and similar azetidine derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-(3-chloro-4-methylphenyl)azetidine-3-carboxylic acid with acetic anhydride under acidic conditions.

    Acetylation: The resulting azetidine-3-carboxylic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-(3-chlorophenyl)azetidine-3-carboxamide
  • 1-acetyl-N-(4-methylphenyl)azetidine-3-carboxamide
  • 1-acetyl-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Uniqueness

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and alter its chemical properties compared to similar compounds.

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8-3-4-11(5-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQUVWPLMMKHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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